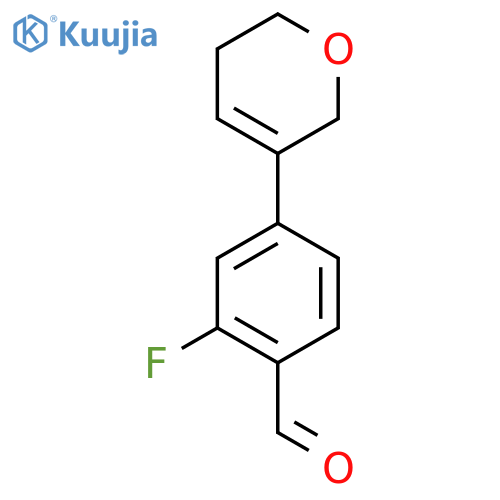Cas no 2138393-17-4 (4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehyde)

2138393-17-4 structure
商品名:4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehyde
4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehyde
- EN300-843412
- 2138393-17-4
-
- インチ: 1S/C12H11FO2/c13-12-6-9(3-4-10(12)7-14)11-2-1-5-15-8-11/h2-4,6-7H,1,5,8H2
- InChIKey: GHEMRGHYZHAHBW-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C=O)C=CC(=C1)C1=CCCOC1
計算された属性
- せいみつぶんしりょう: 206.07430775g/mol
- どういたいしつりょう: 206.07430775g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 26.3Ų
4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-843412-0.1g |
4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehyde |
2138393-17-4 | 95% | 0.1g |
$2668.0 | 2024-05-21 | |
| Enamine | EN300-843412-0.25g |
4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehyde |
2138393-17-4 | 95% | 0.25g |
$2789.0 | 2024-05-21 | |
| Enamine | EN300-843412-1g |
4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehyde |
2138393-17-4 | 1g |
$3031.0 | 2023-09-02 | ||
| Enamine | EN300-843412-10g |
4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehyde |
2138393-17-4 | 10g |
$13032.0 | 2023-09-02 | ||
| Enamine | EN300-843412-1.0g |
4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehyde |
2138393-17-4 | 95% | 1.0g |
$3031.0 | 2024-05-21 | |
| Enamine | EN300-843412-5g |
4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehyde |
2138393-17-4 | 5g |
$8790.0 | 2023-09-02 | ||
| Enamine | EN300-843412-0.05g |
4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehyde |
2138393-17-4 | 95% | 0.05g |
$2545.0 | 2024-05-21 | |
| Enamine | EN300-843412-2.5g |
4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehyde |
2138393-17-4 | 95% | 2.5g |
$5940.0 | 2024-05-21 | |
| Enamine | EN300-843412-10.0g |
4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehyde |
2138393-17-4 | 95% | 10.0g |
$13032.0 | 2024-05-21 | |
| Enamine | EN300-843412-5.0g |
4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehyde |
2138393-17-4 | 95% | 5.0g |
$8790.0 | 2024-05-21 |
4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehyde 関連文献
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
2138393-17-4 (4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehyde) 関連製品
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 61549-49-3(9-Decenenitrile)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
